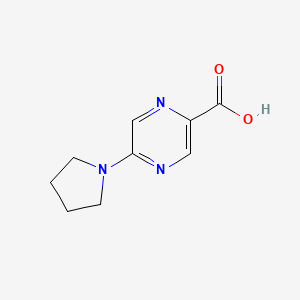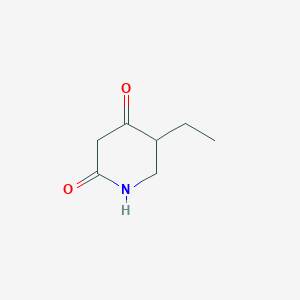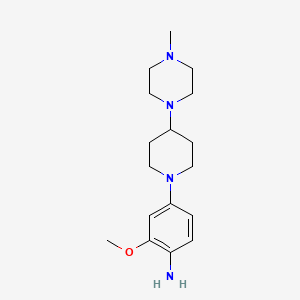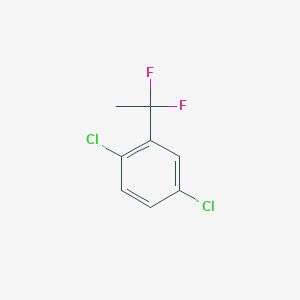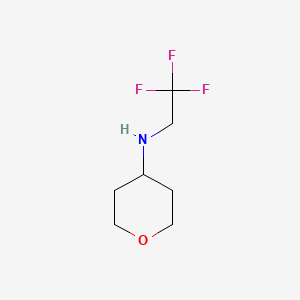
N-(2,2,2-trifluoroethyl)oxan-4-amine
Descripción general
Descripción
“N-(2,2,2-trifluoroethyl)oxan-4-amine” is a chemical compound with the CAS Number: 2413904-46-6 . It has a molecular weight of 219.63 .
Synthesis Analysis
The synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine involves the use of N-2,2,2-trifluoroethylisatin ketimines, which have been developed as fluorine-containing synthons . A highly efficient asymmetric S N 2′-S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates was disclosed by the Wang group in 2016 . Another approach includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code is 1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H .Chemical Reactions Analysis
N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years . These reactions focus on the types of reactions and the stereoselectivity of products . An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .Aplicaciones Científicas De Investigación
Application 1: Organic Synthesis
- Summary of the Application: N-2,2,2-Trifluoroethylisatin Ketimines have received attention since they were first developed as fluorine-containing synthons in 2015 . They are involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .
- Methods of Application: One example is the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines and cyclic 2,4-dienones .
- Results or Outcomes: The paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years .
Application 2: Desymmetrization of Cyclopentenediones
- Summary of the Application: A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones has been developed .
- Methods of Application: This method can efficiently lead to the desymmetrization of cyclopentene-1,3-diones .
- Results or Outcomes: A series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits can be smoothly obtained with good results (up to 99% yield and 91:9 dr) .
Application 3: Determination of Ibuprofen Residue
- Summary of the Application: 2,2,2-Trifluoroethylamine was used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID) residue in surface and wastewater samples .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 4: Synthesis of 4-Cyano-1,2,3-Triazoles
- Summary of the Application: The three-component “CN-free” reactions of 2,2,2-trifluoroethyl ketones, aryl azides and aqueous ammonia for the synthesis of fully substituted 4-cyano-1,2,3-triazoles has been disclosed .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 5: Asymmetric [3 + 2] Cycloaddition Reaction
- Summary of the Application: In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines and cyclic 2,4-dienones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 6: Synthesis of Fluorine-Containing Organic Compounds
- Summary of the Application: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 7: Synthesis of Fluorine-Containing Organic Compounds
- Summary of the Application: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 8: Synthesis of Trifluoromethyl
- Summary of the Application: Trifluoromethyl (CF3) is an important fluorine-containing group. The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products, and also provides a prospect of its application in this field .
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQNCZOHVNBOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)oxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



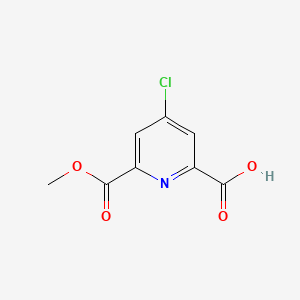
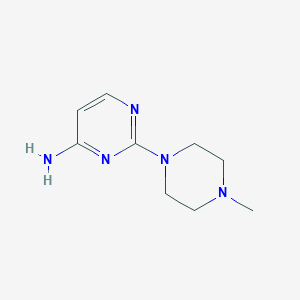
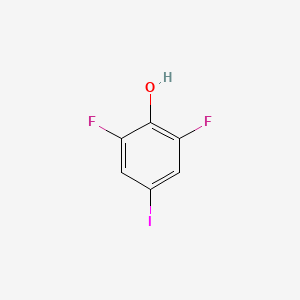
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
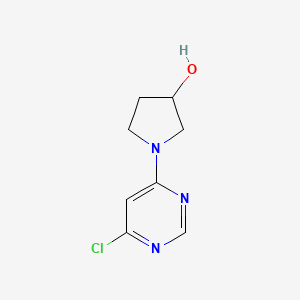
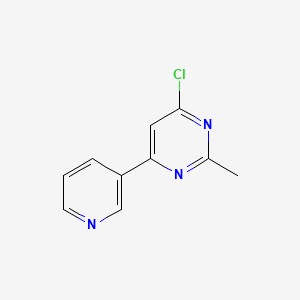
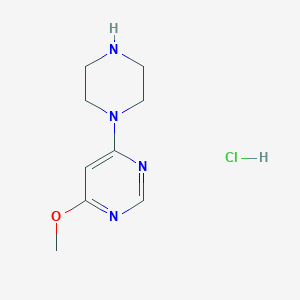
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
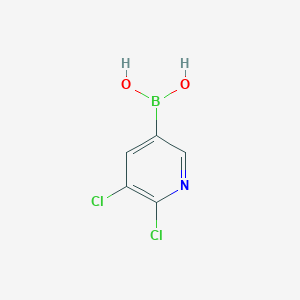
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
